Cycleanine

Description

Introduction to Cycleanine

Botanical Origins and Natural Occurrence

This compound is predominantly isolated from species within the Menispermaceae family, notably Stephania epigeae and Triclisia subcordata. These plants thrive in tropical and subtropical regions, with Stephania epigeae being cultivated in Southeast Asia and parts of Africa. The alkaloid is concentrated in the roots and stems, where it serves as a secondary metabolite implicated in plant defense mechanisms.

Recent advancements in plant biotechnology have enabled the development of tissue culture methods to enhance this compound production. For instance, a patented technique for Stephania epigeae involves using nodal stem segments as explants, inducing callus formation, and optimizing growth media to increase alkaloid yields. This method ensures genetic consistency and scalability, addressing challenges associated with wild harvesting.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

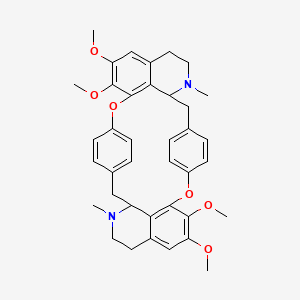

| Molecular Formula | C₃₈H₄₂N₂O₆ |

| Molecular Weight | 622.75 g/mol |

| XlogP | 6.7 |

| Topological Polar Surface Area | 61.9 Ų |

| H-Bond Donors | 0 |

| H-Bond Acceptors | 8 |

| Rotational Bond Count | 4 |

| Canonical SMILES | CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5OC)OC)C)OC)OC |

| IsoSMILES | CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C6C@@HN(CCC6=CC(=C5OC)OC)C)OC)OC |

Historical Context in Ethnopharmacology

This compound-rich plants have been integral to traditional medicine systems across Africa and Southeast Asia. In Nigeria, Triclisia subcordata root extracts containing this compound are used to treat malaria, a practice validated by modern antiplasmodial studies. Similarly, Stephania rotunda tubers, another this compound source, are employed in Cambodian and Vietnamese folk medicine for fever, diarrhea, and respiratory ailments.

Ethnopharmacological records highlight the alignment between traditional applications and contemporary pharmacological findings. For example, this compound’s efficacy against Plasmodium falciparum (malaria parasite) and Trypanosoma cruzi (Chagas disease pathogen) corroborates its historical use in managing parasitic infections.

Classification Within Bisbenzylisoquinoline Alkaloids

This compound belongs to the bisbenzylisoquinoline (BBIQ) alkaloid subclass, characterized by two benzylisoquinoline monomers linked by ether bonds. This structural complexity confers unique bioactivity profiles, including interactions with calcium channels and immunomodulatory effects. Compared to simpler isoquinoline alkaloids (e.g., morphine), BBIQs like this compound exhibit broader therapeutic potential due to their multivalent binding capabilities.

Key structural features of this compound include:

Properties

IUPAC Name |

4,5,19,20-tetramethoxy-10,25-dimethyl-2,17-dioxa-10,25-diazaheptacyclo[26.2.2.213,16.13,7.118,22.011,36.026,33]hexatriaconta-1(30),3(36),4,6,13(35),14,16(34),18(33),19,21,28,31-dodecaene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H42N2O6/c1-39-17-15-25-21-31(41-3)35(43-5)37-33(25)29(39)19-23-7-11-28(12-8-23)46-38-34-26(22-32(42-4)36(38)44-6)16-18-40(2)30(34)20-24-9-13-27(45-37)14-10-24/h7-14,21-22,29-30H,15-20H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANOXEUSGZWSCQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C6C(CC7=CC=C(O3)C=C7)N(CCC6=CC(=C5OC)OC)C)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H42N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326780 | |

| Record name | NSC615580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

622.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16846-79-0 | |

| Record name | NSC615580 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326780 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of Cycleanine involves multiple steps, typically starting from simpler organic molecules. The synthetic route often includes:

Formation of the core structure: This involves the construction of the heptacyclic framework through a series of cyclization reactions.

Functional group modifications: Introduction of methoxy groups and other functional groups through substitution reactions.

Purification: The final compound is purified using techniques such as chromatography to ensure the desired product is obtained.

Chemical Reactions Analysis

Cycleanine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like LiAlH4. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Antimalarial Applications

Cycleanine has demonstrated significant efficacy against malaria, particularly in murine models. Research indicates that it possesses potent antiplasmodial activity against Plasmodium berghei and Plasmodium falciparum, with the following key findings:

- In Vivo Efficacy : this compound was administered at doses of 25 mg/kg and 50 mg/kg to infected mice. Results showed a significant suppression of parasitemia and an increase in mean survival time (MST) compared to untreated controls. At the higher dose (50 mg/kg), this compound's efficacy was comparable to that of chloroquine at a dose of 5 mg/kg .

- Safety Profile : The acute median lethal dose (LD50) of this compound was determined to be 4.5 g/kg, indicating a favorable safety profile for further development .

- Metabolic Pathways : High-performance liquid chromatography coupled with mass spectrometry revealed that this compound undergoes various metabolic transformations, including hydroxylation, dehydrogenation, and demethylation, resulting in the formation of multiple metabolites in vivo .

Data Table: Antimalarial Efficacy of this compound

| Dose (mg/kg) | Suppression of Parasitemia (%) | Mean Survival Time (days) |

|---|---|---|

| Untreated Control | - | 12 |

| This compound 25 | 43.4 | 23 |

| This compound 50 | 59.0 | 25 |

| Chloroquine 5 | 76.2 | 30 |

Anticancer Applications

This compound has also been investigated for its potential anticancer properties, particularly as a PARP1 inhibitor:

- Mechanism of Action : Computational studies have shown that this compound exhibits cytotoxic activity against ovarian cancer cells by activating caspases and cleaving poly (ADP-ribose) polymerase-1 (PARP1), which is crucial in cancer cell proliferation and survival .

- Binding Affinity : Molecular docking studies indicate that this compound has a strong binding affinity for PARP1, suggesting its potential as a therapeutic agent in cancer treatment .

Data Table: Anticancer Activity of this compound

| Cell Type | Mechanism | Observed Effect |

|---|---|---|

| Ovarian Cancer Cells | Caspase Activation | Induction of Apoptosis |

| PARP1 Inhibition | Reduced Cell Proliferation |

Additional Pharmacological Properties

Beyond its antimalarial and anticancer applications, this compound has shown promise in other areas:

Mechanism of Action

The mechanism of action of Cycleanine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity. The exact pathways and molecular targets are still under investigation, but its effects are believed to be mediated through its unique structural features .

Comparison with Similar Compounds

Key Data Tables

Research Implications

This compound’s low toxicity and structural versatility make it a promising scaffold for semi-synthetic optimization. Compounds 4 and 5 demonstrate that minor modifications significantly enhance potency and selectivity . However, its slower in vivo action compared to chloroquine highlights the need for pharmacokinetic improvements, such as metabolic stabilization .

Biological Activity

Cycleanine, a bisbenzylisoquinoline alkaloid derived from the plant Triclisia subcordata, has garnered attention for its potential antimalarial properties. This article delves into the biological activity of this compound, emphasizing its efficacy against malaria, metabolic pathways, and safety profile based on diverse research findings.

Antimalarial Efficacy

This compound has been studied extensively for its antimalarial activity, particularly against Plasmodium berghei, a model organism for malaria research. The compound exhibits significant inhibitory effects on parasitemia levels in infected mice.

In Vivo Studies

- Dosage and Efficacy : In murine models, this compound was administered at doses of 25 mg/kg and 50 mg/kg. Results indicated a marked reduction in parasitemia and an increase in mean survival time (MST) compared to untreated controls. The following table summarizes these findings:

| Treatment | Dose (mg/kg) per day | Parasitemia after infection for 96 h (%) | Suppression of parasitemia at 96 h (%) | MST (days) |

|---|---|---|---|---|

| Untreated control | - | 28.3 ± 1.8 | - | 12 |

| This compound | 25 | 15.7 ± 1.8 b | 44.7 | 24.7 ± 1.1 b |

| 50 | 3.8 ± 0.7 b | 86.5 | 28.2 ± 0.9 b | |

| Chloroquine | 5 | 2.0 ± 0.8 b | 94.0 | 30 |

Values are expressed as mean ± SEM (n = 6 in each group). Significant relative to untreated control; P < 0.001 .

- Prophylactic Activity : this compound also demonstrated prophylactic effects during P. berghei infections, with suppression rates comparable to those of established treatments like pyrimethamine.

Comparison with Other Antimalarials

This compound's efficacy was compared with chloroquine and pyrimethamine, revealing that while it is effective, its speed of action is slower than chloroquine:

- Chloroquine reached complete parasitemia clearance faster than this compound.

- This compound showed a dose-dependent reduction in parasitemia over time but did not achieve zero parasitemia within the same timeframe as chloroquine.

Metabolic Pathways

Research into the metabolism of this compound has revealed several key metabolic pathways, including:

- Hydroxylation

- Dehydrogenation

- Demethylation

Twelve novel metabolites were identified following intragastric administration in rats, indicating a complex metabolic profile that may influence both efficacy and safety .

Safety Profile

The acute median lethal dose (LD50) of this compound was determined to be approximately 4.5 g/kg in mice, suggesting a favorable safety profile for further development as an antimalarial agent .

Q & A

Basic Research Questions

Q. What are the key spectroscopic characteristics for identifying Cycleanine in complex matrices, and how can researchers optimize detection protocols?

- Methodological Answer: this compound identification requires a combination of nuclear magnetic resonance (NMR) spectroscopy (e.g., <sup>1</sup>H/<sup>13</sup>C NMR for structural elucidation) and high-resolution mass spectrometry (HR-MS) to confirm molecular weight and fragmentation patterns. For complex matrices, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with optimized collision energy and column selection (e.g., C18 reverse-phase) enhances specificity . Pre-treatment steps, such as solid-phase extraction (SPE), reduce matrix interference .

Q. What experimental parameters are critical for optimizing this compound synthesis protocols?

- Methodological Answer: Key parameters include reaction temperature (e.g., 60–80°C for nucleophilic substitution steps), solvent polarity (e.g., DMF for solubility), and catalyst selection (e.g., palladium-based catalysts for cross-coupling reactions). Reaction progress should be monitored via thin-layer chromatography (TLC) at 30-minute intervals, with purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. How can researchers assess the purity of this compound batches, and what thresholds are acceptable for pharmacological studies?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and a purity threshold of ≥98% is standard. For trace impurities, gas chromatography-mass spectrometry (GC-MS) or differential scanning calorimetry (DSC) can detect residual solvents or polymorphic variations. Batch-to-batch variability should be ≤2% for reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity across in vitro and in vivo models be systematically resolved?

- Methodological Answer: Contradictions may arise from differences in metabolic activation (e.g., cytochrome P450 enzyme variability). Researchers should:

- Perform interspecies comparative metabolism studies using liver microsomes.

- Validate target engagement via CRISPR knockouts or isotopic tracer assays.

- Apply meta-analysis frameworks to reconcile dose-response discrepancies, prioritizing studies with standardized protocols (e.g., OECD guidelines) .

Q. What computational modeling approaches are most effective for elucidating this compound’s mechanism of action at the molecular level?

- Methodological Answer: Molecular dynamics (MD) simulations (e.g., GROMACS) can model ligand-receptor binding kinetics, while density functional theory (DFT) predicts electronic interactions. For validation, surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding affinities. Cross-referencing with cheminformatics databases (e.g., ChEMBL) identifies structural analogs for hypothesis testing .

Q. What experimental designs are recommended for studying this compound’s stability under varying pH and temperature conditions?

- Methodological Answer: Accelerated stability studies should use a factorial design (pH 1–10, 25–60°C) with sampling at 0, 7, 14, and 30 days. Analyze degradation products via LC-MS and quantify parent compound loss using a validated calibration curve (R<sup>2</sup> ≥ 0.99). Apply Arrhenius kinetics to extrapolate shelf-life under standard conditions .

Q. How can researchers validate the selectivity of this compound in multi-target assays, and what statistical methods mitigate false positives?

- Methodological Answer: Use orthogonal assays (e.g., radioligand binding vs. functional cAMP assays) to confirm target specificity. For high-throughput screening, apply false discovery rate (FDR) correction (Benjamini-Hochberg method) and include Z’-factor controls (Z’ > 0.5) to assess assay robustness. Dose-response curves (IC50/EC50) should span ≥5 logarithmic concentrations .

Methodological Notes

- Data Presentation : Follow IUPAC guidelines for reporting chemical data, including explicit error margins (e.g., ± SEM) and adherence to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Compliance : Ensure animal studies comply with ARRIVE 2.0 guidelines; human cell lines require Mycoplasma testing and STR profiling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.